Methyl1-aminoadamantane-2-carboxylatehydrochloride
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Overview
Description
Methyl1-aminoadamantane-2-carboxylatehydrochloride is a chemical compound with the molecular formula C12H19NO2·HCl. It is typically a white to light yellow solid with a specific crystalline structure and high solubility in water . This compound is often used as an important reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-aminoadamantane-2-carboxylatehydrochloride involves several steps. One common method includes the reaction of 1-aminoadamantane with methyl chloroformate under controlled conditions to form the ester. This ester is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl1-aminoadamantane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Methyl1-aminoadamantane-2-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl1-aminoadamantane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties.
1-methyl-1-adamantane methylamine hydrochloride: Another adamantane derivative with similar structural features.
Uniqueness
Methyl1-aminoadamantane-2-carboxylatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its high solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H20ClNO2 |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
methyl 1-aminoadamantane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H |
InChI Key |
HNDJYBXWBYBVHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC3CC(C2)CC1(C3)N.Cl |
Origin of Product |
United States |
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